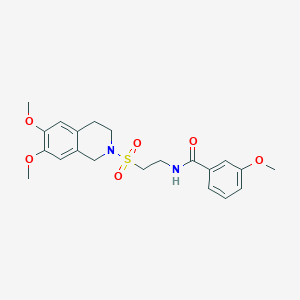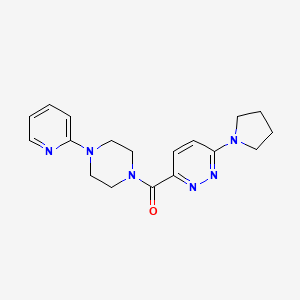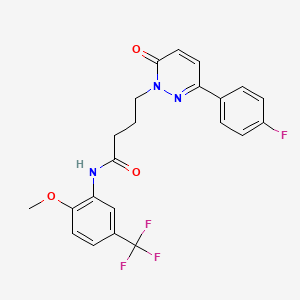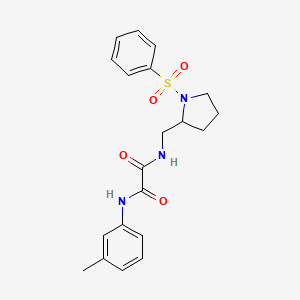![molecular formula C24H20N2O5S2 B2678254 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide CAS No. 900135-13-9](/img/structure/B2678254.png)
4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide” is a chemical substance with a complex structure . It is a part of a class of compounds known as thiazolidines .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present . It contains a thiazolidine ring, a chromene ring, and a butanamide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been studied . For example, 6H-benzo[c]chromenes have been synthesized via cascade reactions of 2-(2-(allyloxy)phenyl)furan and 2-(2-(prop-2-ynyloxy)phenyl)furan, featured with intramolecular Diels–Alder reactions of furan with unactivated alkene/alkyne in aqueous media under MWI .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds . It likely has a high molecular weight and complex structure, which could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives, demonstrating their potential as Type II photosensitizers for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
- Various studies have synthesized and evaluated the antimicrobial and antifungal activities of thiazolidinone derivatives and their interactions with different chemical groups. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Mohamed et al., 2012), (Raval, Naik, & Desai, 2012).
Structural Analysis and Molecular Interactions
- Research on the molecular structure and hydrogen bonding of thiazolidinone derivatives provides insights into their structural stability and potential for forming complex molecular assemblies. These studies contribute to understanding the chemical behavior and applications of such compounds in various scientific fields (Delgado et al., 2005).
Antioxidant Applications
- Thiazolidinone derivatives have been investigated for their antioxidant properties, particularly in the context of enhancing the oxidative stability of local base oils. These studies explore the potential of thiazolidinone derivatives as effective antioxidants for industrial applications (Mohammed et al., 2019).
Eigenschaften
IUPAC Name |
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c1-30-18-8-4-15(5-9-18)13-20-23(29)26(24(32)33-20)12-2-3-21(27)25-17-7-10-19-16(14-17)6-11-22(28)31-19/h4-11,13-14H,2-3,12H2,1H3,(H,25,27)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBPVOQQJFGWQG-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2678171.png)
![N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2678175.png)

![1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2678177.png)
![2-Amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B2678178.png)
![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2678179.png)

![[2-Pyridin-2-yl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl] methanesulfonate](/img/structure/B2678183.png)


![1-[(2-Chloro-6-fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2678187.png)
![2-{[(2-Bromophenyl)methyl]amino}butan-1-ol](/img/structure/B2678191.png)

